molecular formula C14H11IO2 B1339187 2-(Benzyloxy)-5-iodobenzaldehyde CAS No. 134038-89-4

2-(Benzyloxy)-5-iodobenzaldehyde

Cat. No. B1339187
M. Wt: 338.14 g/mol
InChI Key: KXIRGVIYLLSFQS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-iodobenzaldehyde is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .


Synthesis Analysis

The synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde involves various reactions. For instance, it can be synthesized from 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2 - (2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-5-iodobenzaldehyde can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .


Chemical Reactions Analysis

The chemical reactions involving 2-(Benzyloxy)-5-iodobenzaldehyde are complex. For example, it undergoes UV-induced conformational changes in a benzyloxy fragment . It also participates in reactions such as catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-5-iodobenzaldehyde include a refractive index of n20/D 1.6, a boiling point of 326 °C, and a density of 1.339 g/mL at 25 °C . It is also sensitive to air .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-(Benzyloxy)-5-iodobenzaldehyde is an important intermediate in chemical syntheses. Akula et al. (2002) described a synthesis method for a related compound, 2,4-dimethyl-5-iodobenzaldehyde, which could provide insights into the synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde. They reported a three-step synthesis process from 2,4-dimethylbenzyl alcohol with an overall yield of 51% (Akula, Zhang, & Kabalka, 2002).
  • Chemical Modifications : Bölcskei et al. (2022) investigated the attachment of five-membered heterocycles to benzyloxy-benzaldehyde, highlighting its versatility in drug design. They used the Suzuki-Miyaura carbon-carbon cross-coupling reaction for this modification (Bölcskei, Német-Hanzelik, & Keglevich, 2022).

Anticancer Activity

  • Anticancer Research : A study by Lin et al. (2005) on benzyloxybenzaldehyde derivatives, including compounds similar to 2-(Benzyloxy)-5-iodobenzaldehyde, revealed significant anticancer activity against the HL-60 cell line. These compounds were shown to induce apoptosis and arrest cell cycle progression in cancer cells (Lin et al., 2005).

Biochemical Applications

  • DNA Interaction Studies : Al-Mudaris et al. (2013) studied a series of compounds including benzyl vanillin, which shares a similar structure with 2-(Benzyloxy)-5-iodobenzaldehyde, for their interaction with DNA and their potential as anti-leukemic agents. These studies provide a basis for understanding how similar compounds might interact with biological targets (Al-Mudaris et al., 2013).

Safety And Hazards

Safety data sheets indicate that 2-(Benzyloxy)-5-iodobenzaldehyde may cause skin irritation, serious eye damage, and may be toxic if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

5-iodo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIRGVIYLLSFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567418
Record name 2-(Benzyloxy)-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-iodobenzaldehyde

CAS RN

134038-89-4
Record name 2-(Benzyloxy)-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

67.2 g (0.48 mol) of potassium carbonate are added to a solution of 100 g (0.40 mol) of 2-hydroxy-5-iodobenzaldehyde (Example 1A) in 1.5 l of dimethylformamide and, after a few minutes, 51 ml (0.44 mol) of benzyl chloride are added. The reaction mixture is stirred under reflux at 120° C. for 24 h. After stirring at RT for a further 24 h and the addition of 1.5 l of water, a solid crystallizes out. The precipitate is collected by suction filtration, washed twice with water and dried in vacuo. The solid is recrystallized from 230 ml of ethanol. 122.9 g (90% of theory) of product are obtained.
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Schmidt, R Meyer, V Leitenberger, H Griesser… - …, 1992 - thieme-connect.com
… The precipitated 2-benzyloxy-5-iodobenzaldehyde was separated and recrystallized from … To a solution of 2-benzyloxy-5-iodobenzaldehyde (12.0 g, 35.5 mmol) and propane-1,3-dithiol …
Number of citations: 36 www.thieme-connect.com

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